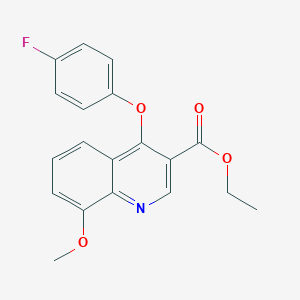
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate, also known as EFMC, is a quinoline-based compound that has been studied for its potential applications in scientific research. EFMC has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential use as a fluorescent probe for the detection of specific molecules. Additionally, EFMC has been studied for its potential use in drug delivery, as a potential therapeutic agent, and for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate has been studied in the context of synthesis and chemical reactions. For example, Rádl (1994) described the synthesis of a related compound, Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting its significance as an intermediate in antibacterial fluoroquinolones research (Rádl, 1994).
- Similarly, Bradbury, Gilchrist, and Rees (1982) explored the synthesis of Ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, another compound related to this compound, demonstrating its unique thermal rearrangement properties (Bradbury, Gilchrist, & Rees, 1982).
Potential Biological Applications
- The potential biological applications of this compound and its derivatives are significant. For instance, Lin et al. (2018) isolated a related compound, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, from Hericium erinaceum mycelia, which exhibited inhibition of NO production in LPS-activated microglia, suggesting potential neuroprotective or anti-inflammatory applications (Lin et al., 2018).
Antibacterial Properties
- Quinoline derivatives, including this compound, are often researched for their antibacterial properties. For example, a study by Krishnakumar et al. (2012) explored the antibacterial potential of ethyl-2-chloroquinoline-3-carboxylates, demonstrating moderate activity against certain bacteria, indicating the potential use of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).
作用機序
Target of Action
Compounds with similar structures have shown potential antiproliferative activity against various cancer cell lines .
Mode of Action
A compound with a similar structure, pyraflufen-ethyl, is known to inhibit protoporphyrinogen oxidase (ppo), an enzyme involved in the synthesis of heme and chlorophyll .
Biochemical Pathways
Inhibition of ppo by similar compounds can disrupt the heme and chlorophyll synthesis pathways, leading to the death of the cells .
Result of Action
Similar compounds have demonstrated potential antiproliferative activity against various cancer cell lines .
特性
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(22)15-11-21-17-14(5-4-6-16(17)23-2)18(15)25-13-9-7-12(20)8-10-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKULZQRIRMLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


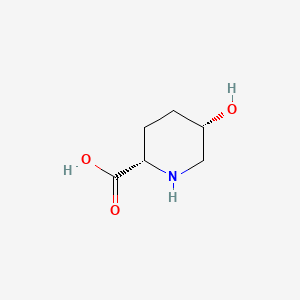
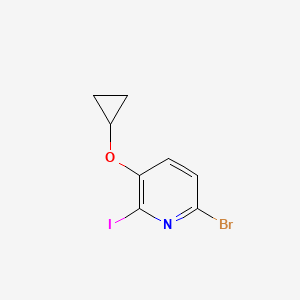
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)
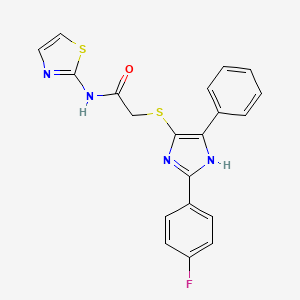
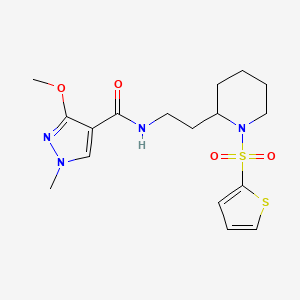
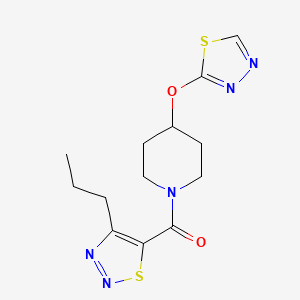
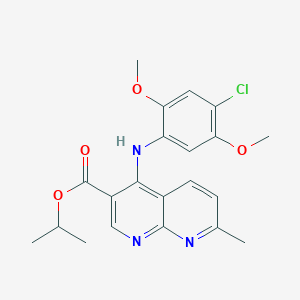
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)
![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)